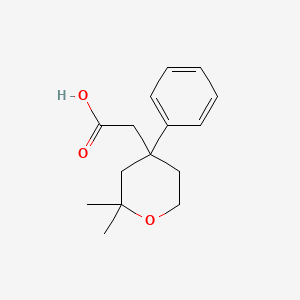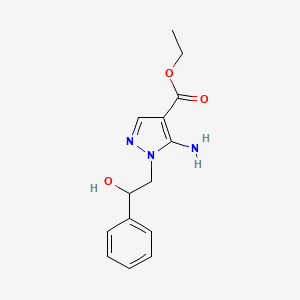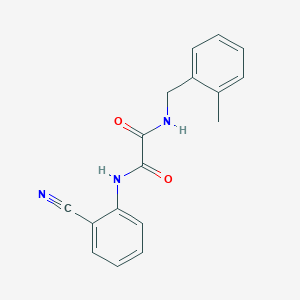
1-Chloro-4-(methoxymethoxy)but-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(methoxymethoxy)but-2-yne is a chemical compound with the CAS Number: 59357-80-1 . It has a molecular weight of 148.59 and its molecular formula is C6H9ClO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClO2/c1-8-6-9-5-3-2-4-7/h4-6H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.Aplicaciones Científicas De Investigación
Anti-inflammatory Activity : A study by Goudie et al. (1978) revealed that compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one exhibit significant anti-inflammatory activity. This suggests potential applications of similar structures in developing anti-inflammatory drugs.
Chemical Isomerization and Synthesis : Research by Shostakovskii and Khomenko (1960) demonstrated the isomerization of 1,4-dichloro-2-butyne, resulting in various chemical products. This kind of reaction is significant in synthetic chemistry for creating diverse compounds.
Preparation of Diene Compounds : Patrick, Rogers, and Gorrell (2002) found that 1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane can produce 2-fluoro-3-alkoxy-1,3-butadiene. This process is essential in organic synthesis, particularly in creating specific diene structures.
Inhibition in Polymerization Processes : A study by Georgieff, Blaikie, and White (1964) investigated the inhibitory effects of various acetylenes and olefins, including structures similar to 1-Chloro-4-(methoxymethoxy)but-2-yne, on the polymerization of vinyl acetate. Understanding these effects is crucial in the field of polymer chemistry.
Formation of Allenes in Organometallic Chemistry : Lukas, Visser, and Kouwenhoven (1973) explored the formation of allenes from chloroprene via palladium complexes. This research is significant in the synthesis of complex organometallic compounds.
Novel Syntheses of Derivatives : Stracker and Zweifel (1990) presented novel methods for synthesizing 1-trialkylsilyl-1,3-diynes and 1,4-bis-silyl-1,3-butadiynes, starting from compounds structurally similar to this compound. Such syntheses are important for creating specific functional groups in organic molecules.
Chromatography-Mass Spectrometry Studies : The research by Kalister et al. (2016) on aquatic chlorination of UV-filter avobenzone involved compounds structurally akin to this compound. This study is significant in understanding environmental interactions of such compounds.
Catalyzed Synthesis in Organic Chemistry : Gabriele et al. (2000) investigated the Pd-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, starting from 4-yn-1-ols, which bears relevance to the synthesis of similar compounds.
Safety and Hazards
According to the Classification and Labelling (C&L) Inventory from the European Chemicals Agency (ECHA), 1-Chloro-4-(methoxymethoxy)but-2-yne is classified under the hazard class “Skin Corr. 1B” with the hazard statement code "H314" . This suggests that the compound can cause severe skin burns and eye damage.
Propiedades
IUPAC Name |
1-chloro-4-(methoxymethoxy)but-2-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-8-6-9-5-3-2-4-7/h4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZSTUOJXNLNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC#CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59357-80-1 |
Source


|
| Record name | 1-chloro-4-(methoxymethoxy)but-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640478.png)
![4-[[(2-Chloroacetyl)amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640479.png)
![Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate](/img/structure/B2640483.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2640486.png)
![2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride](/img/structure/B2640489.png)

![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B2640493.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)

![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)

![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)

